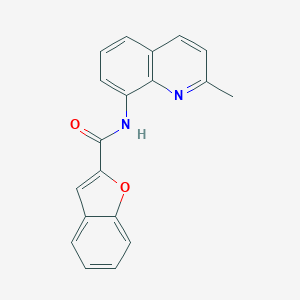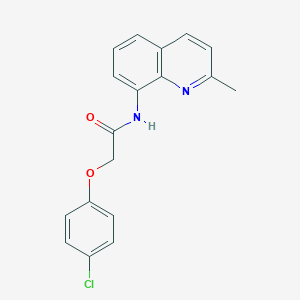![molecular formula C23H21N3O2 B244160 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide, commonly known as BPBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPBA is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of BPBA involves its interaction with zinc ions. BPBA binds specifically to zinc ions, resulting in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of zinc ions in biological samples. Additionally, BPBA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
BPBA has been shown to have various biochemical and physiological effects. Its interaction with zinc ions can affect the activity of zinc-dependent enzymes, which play a crucial role in various biological processes. Additionally, BPBA has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
BPBA has several advantages for lab experiments, including its high selectivity and sensitivity towards zinc ions, making it a useful tool for detecting zinc ions in biological samples. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. However, BPBA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of BPBA. One potential direction is the development of new fluorescent probes based on the structure of BPBA for the detection of other metal ions. Additionally, the study of BPBA's mechanism of action and its potential use as an anti-cancer agent could lead to the development of new cancer therapies. Further studies are needed to understand the limitations of BPBA and to optimize its use in various scientific research applications.
Conclusion:
In conclusion, BPBA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of BPBA has the potential to lead to the development of new fluorescent probes and cancer therapies, making it a promising compound for future research.
合成法
BPBA has been synthesized using a specific method that involves the reaction of 4-propoxybenzoyl chloride with 3-(1H-benzimidazol-2-yl)aniline in the presence of a base. The reaction results in the formation of BPBA, which is then purified using column chromatography. This method has been optimized to obtain high yields of pure BPBA.
科学的研究の応用
BPBA has been studied for its potential applications in various fields of scientific research. One of the significant applications of BPBA is its use as a fluorescent probe for the detection of zinc ions. BPBA has been shown to have high selectivity and sensitivity towards zinc ions, making it a useful tool for detecting zinc ions in biological samples. Additionally, BPBA has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
特性
分子式 |
C23H21N3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-2-14-28-19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(15-18)22-25-20-8-3-4-9-21(20)26-22/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26) |
InChIキー |
DUBIWGIOEGENOE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)